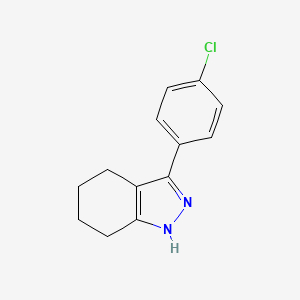

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole

Description

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclohexene moiety, with a 4-chlorophenyl substituent at the 3-position. The 4-chlorophenyl group is electron-withdrawing, which may enhance binding affinity to biological targets by modulating electronic and steric properties .

Properties

IUPAC Name |

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEOBXMMMLVLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole can be inferred through comparisons with analogs bearing substituents at the 3-position or related scaffolds. Below is a detailed analysis:

Substituent Effects on Bioactivity and Physicochemical Properties

Biological Activity

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H19ClN2O2, with a molecular weight of approximately 348.82 g/mol. The compound features a chlorinated phenyl group and a tetrahydroindazole moiety , which are critical for its biological activity. The unique structure enhances its chemical reactivity and potential applications in pharmaceuticals .

Target of Action

Indole derivatives, including this compound, exhibit a wide range of biological activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These compounds are known to affect multiple biochemical pathways, making them valuable in therapeutic applications .

Pharmacokinetics

Research indicates that related compounds can be well absorbed and metabolized. For example, studies on similar indole derivatives suggest they can cross the blood-brain barrier effectively .

Antiviral Activity

Recent studies have evaluated the antiviral properties of indazole derivatives against various viruses. For instance:

- The synthesized compounds showed variable antiviral bioactivity against Coxsackievirus B4 , adenovirus type 7 , and rotavirus Wa strain .

- Specific derivatives demonstrated promising activity against these viruses, indicating potential for therapeutic development .

Antitumor Activity

Research indicates that tetrahydroindazole derivatives can inhibit key cancer pathways:

- Compounds similar to this compound have been shown to inhibit proliferation in various cancer cell lines.

- Mechanistic studies highlight their ability to target BRAF(V600E) and EGFR signaling pathways .

Anti-inflammatory Effects

Indazole derivatives have also shown significant anti-inflammatory activity:

- In vitro studies reported inhibition rates comparable to standard anti-inflammatory drugs like diclofenac sodium.

- Compounds exhibited high efficacy in reducing inflammation markers such as TNF-α levels .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.